

Olfactory Characteristics of cis-4-Heptenal: A Technical Guide

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Compound of Interest

Compound Name: *cis-4-Heptenal*

Cat. No.: B146815

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Introduction

cis-4-Heptenal, an unsaturated aldehyde, is a significant volatile compound found in a variety of foods and beverages, contributing distinct aroma and flavor profiles. Its potent and characteristic scent makes it a molecule of great interest in the fields of food science, flavor chemistry, and sensory neuroscience. This technical guide provides an in-depth overview of the olfactory characteristics of **cis-4-Heptenal**, including its sensory profile, odor thresholds, and the general signaling pathways involved in its perception. The information is compiled from various scientific sources to aid researchers, scientists, and drug development professionals in their understanding and application of this compound.

Sensory Profile and Olfactory Characteristics

The odor of **cis-4-Heptenal** is consistently described as multifaceted, with dominant notes of fatty, green, and creamy. Depending on its concentration and the medium in which it is perceived, it can also evoke oily, vegetable-like, and sometimes fishy or fried-fat-like aromas. Its powerful and diffusive nature means it is often perceived at very low concentrations.

A detailed description of its organoleptic properties is provided in the table below.

Concentration	Odor Description	Taste Description
0.10% in dipropylene glycol	Oily, fatty, green, dairy, milky, creamy.[1]	Sharp, green, milky, creamy, dairy, fatty, cheesy, tea.[1]
Not Specified	Sharp, green, grassy notes similar to those found in fresh cream and brewed tea.[2]	Enhances fresh cream notes in dairy, adds richness to caramel, and enhances fresh brewed notes in tea.[2]
Not Specified	Powerful green odor, reminiscent of vegetables.[1]	
Not Specified	Green, Fatty, Vegetable.[1]	

Quantitative Olfactory Data

Precise, standardized odor threshold values for **cis-4-Heptenal** are not widely available in the scientific literature. However, some sources indicate its high potency. The following table summarizes the available quantitative data. It is important to note that the lack of a standardized medium and methodology in some reported values makes direct comparison challenging.

Parameter	Value	Medium	Methodology	Reference
Odor Detection Threshold	0.8-10 ppb	Not Specified	Not Specified	
Suggested Use Level	0.10 PPB - 0.10 PPM	Food/Beverage	Commercial Application	[2]

Note: The odor detection threshold range of 0.8-10 ppb is for "4-Heptenal (cis and trans)" and the specific medium (e.g., water or air) was not indicated. Further research employing standardized methods like ASTM E679 is required to establish definitive threshold values.

Natural Occurrence

cis-4-Heptenal is a naturally occurring volatile compound that has been identified in a variety of food products, often as a result of lipid oxidation. Its presence significantly impacts the flavor profile of these foods.

Table of Natural Occurrence:

Food Product
Butter
Dried Bonito
Fish and Krill
Milk
Boiled Potato
Peppermint and Spearmint
Scotch
Wheat Bread

Experimental Protocols

Gas Chromatography-Olfactometry (GC-O) for Odor Characterization

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify the specific volatile compounds responsible for the aroma of a sample. Below is a generalized protocol for the analysis of volatile compounds like **cis-4-Heptenal** in a food matrix.

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

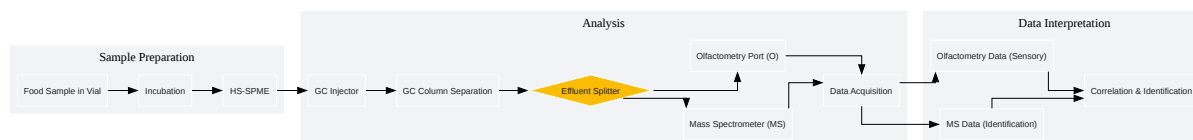
- A representative sample of the food matrix is placed in a sealed vial.
- The vial is incubated at a controlled temperature (e.g., 40-60°C) for a specific duration to allow volatile compounds to partition into the headspace.

- A Solid-Phase Microextraction (SPME) fiber with a suitable coating (e.g., DVB/CAR/PDMS) is exposed to the headspace for a defined period to adsorb the volatile compounds.

2. GC-MS-O Analysis:

- The SPME fiber is desorbed in the heated injection port of a Gas Chromatograph (GC).
- The GC is equipped with a capillary column appropriate for volatile compound separation (e.g., DB-5ms).
- The GC oven temperature is programmed to separate the compounds based on their boiling points and polarity.
- At the exit of the GC column, the effluent is split between a Mass Spectrometer (MS) for compound identification and an olfactometry port for sensory detection.
- A trained sensory panelist sniffs the effluent from the olfactometry port and records the retention time, odor descriptor, and intensity of each perceived aroma.
- The data from the MS and the olfactometry are correlated to identify the specific compounds responsible for the detected odors.

Diagram of a Generic GC-O Experimental Workflow:



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Caption: A generalized workflow for the analysis of volatile compounds using Gas Chromatography-Olfactometry (GC-O).

Sensory Evaluation: Triangle Test for Difference Testing

To determine if the addition of **cis-4-Heptenal** to a product creates a perceivable sensory difference, a triangle test can be employed.

1. Panelist Selection and Training:

- Select a panel of at least 20-30 individuals who are regular consumers of the product being tested.
- Train the panelists on the procedure of the triangle test and familiarize them with the sensory attributes to be evaluated.

2. Sample Preparation:

- Prepare two sets of samples: a control sample (without added **cis-4-Heptenal**) and a test sample (with a specific concentration of **cis-4-Heptenal**).
- Code the samples with random three-digit numbers.

3. Test Procedure:

- Present each panelist with three samples, where two are identical (either both control or both test) and one is different. The order of presentation should be randomized for each panelist.
- Instruct the panelists to taste or smell each sample from left to right.
- Ask the panelists to identify the sample that is different from the other two.
- Panelists should rinse their palate with water between samples.

4. Data Analysis:

- Count the number of correct identifications.

- Use a statistical table for the triangle test to determine if the number of correct identifications is significant at a given confidence level (e.g., $p < 0.05$). A significant result indicates that a perceivable difference exists between the control and test samples.

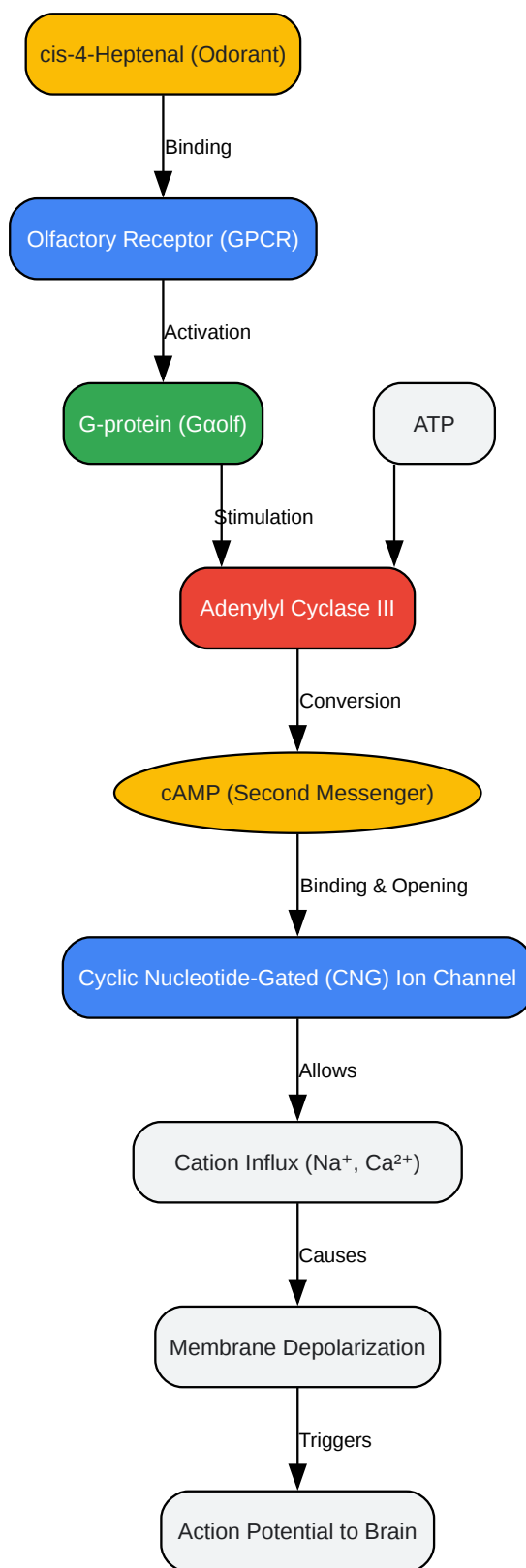
Olfactory Signaling Pathway

The perception of odors, including that of **cis-4-Heptenal**, is initiated by the interaction of the odorant molecule with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons (OSNs) in the nasal cavity. While the specific olfactory receptor that binds to **cis-4-Heptenal** has not yet been definitively identified in the available literature, the general mechanism of olfactory signal transduction is well-established and involves G-protein coupled receptors (GPCRs).

General Olfactory Signaling Pathway:

- **Binding:** An odorant molecule, such as **cis-4-Heptenal**, binds to a specific olfactory receptor (OR), which is a type of G-protein coupled receptor (GPCR).
- **G-protein Activation:** This binding event causes a conformational change in the OR, which in turn activates an associated G-protein ($G_{\alpha olf}$).
- **Second Messenger Production:** The activated $G_{\alpha olf}$ subunit stimulates the enzyme adenylyl cyclase III, which converts ATP into cyclic AMP (cAMP), a second messenger.
- **Ion Channel Opening:** cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the OSN membrane.
- **Depolarization:** The opening of CNG channels allows an influx of cations (primarily Ca^{2+} and Na^{+}), leading to depolarization of the OSN membrane.
- **Action Potential:** If the depolarization reaches a certain threshold, it triggers an action potential (a nerve impulse).
- **Signal Transmission:** The action potential travels along the axon of the OSN to the olfactory bulb in the brain, where the signal is processed, leading to the perception of a specific smell.

Diagram of the General Olfactory Signaling Pathway:



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